Technical Whitepaper: 2-Bromo-4,5-diethoxyaniline
Technical Whitepaper: 2-Bromo-4,5-diethoxyaniline
Physicochemical Profile, Synthetic Routes, and Application in Medicinal Chemistry[1]
Executive Summary
2-Bromo-4,5-diethoxyaniline (CAS: 1094359-78-0) is a highly specialized halogenated aniline intermediate used primarily in the synthesis of pharmacologically active small molecules.[1] Characterized by an electron-rich aromatic core (due to dual ethoxy donors) and an ortho-positioned bromine atom, it serves as a "privileged scaffold" for constructing bicyclic heterocycles such as quinazolines, indoles, and benzimidazoles.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its regioselective synthesis, reactivity in transition-metal-catalyzed cross-couplings, and its strategic value in modulating lipophilicity (LogP) in drug candidates compared to its dimethoxy analogs.[1][2]
Molecular Identity & Physicochemical Profiling[1][2]
The substitution pattern of 2-bromo-4,5-diethoxyaniline confers unique electronic properties. The two ethoxy groups at positions 4 and 5 strongly activate the ring, while the bromine at position 2 provides a handle for orthogonal functionalization relative to the amine at position 1.[1][2]
| Property | Specification | Technical Note |
| CAS Number | 1094359-78-0 | Distinct from the dimethoxy analog (CAS 16791-41-6).[1] |
| IUPAC Name | 2-bromo-4,5-diethoxyaniline | Also known as 1-amino-2-bromo-4,5-diethoxybenzene.[1] |
| Formula | C₁₀H₁₄BrNO₂ | Molecular Weight: 260.13 g/mol .[2] |
| Appearance | Off-white to pale brown solid | Darkens upon oxidation/light exposure.[1][2] |
| Melting Point | 55–65 °C (Predicted/Analogous) | Lower melting range than dimethoxy analog (~93°C) due to increased alkyl chain flexibility.[1][2] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Poor water solubility; lipophilic nature facilitates membrane permeability in derivatives.[1][2] |
| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated) | The electron-withdrawing bromine ortho to the amine lowers basicity compared to 3,4-diethoxyaniline.[1][2] |
Synthetic Routes & Process Chemistry
The synthesis of 2-bromo-4,5-diethoxyaniline is governed by the directing effects of the amino and ethoxy substituents.[1][2] The challenge lies in achieving exclusive mono-bromination at the C2 position (ortho to amine) while avoiding over-bromination or oxidation.[1][2]
Regioselective Bromination Strategy
The most robust route utilizes 3,4-diethoxyaniline as the starting material.[1][2]
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Reagent: N-Bromosuccinimide (NBS) or elemental Bromine (Br₂).[1]
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Temperature: 0°C to Room Temperature.
Mechanism & Selectivity: The amino group (C1) is a strong ortho/para director.[1][2] The ethoxy groups (C3, C4) are also activating ortho/para directors.[1][2]
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C6 Position (Target): Ortho to NH₂ and Para to C3-OEt. These effects reinforce each other, making C6 the most nucleophilic site.[2] (Note: In the final product, C6 is re-numbered to C2 to follow IUPAC priority).
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C2 Position (Steric): Ortho to NH₂ and Ortho to C3-OEt. This position is sterically crowded, preventing significant substitution.[1][2]
Visualization of Synthetic Pathway[1][2]
Caption: Regioselective bromination of 3,4-diethoxyaniline favoring the less sterically hindered ortho-position.
Reactivity Profile & Functionalization[2][4]
This molecule is a "linchpin" intermediate because it possesses two distinct reaction vectors: the nucleophilic aniline nitrogen and the electrophilic aryl bromide.[1][2]
The Aryl Bromide Vector (Cross-Coupling)
The bromine at C2 is highly susceptible to Palladium-catalyzed cross-coupling reactions.[1][2]
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems common in kinase inhibitors.[1][2] The electron-rich nature of the ring facilitates oxidative addition of Pd(0).[1][2]
-
Buchwald-Hartwig Amination: Coupling with secondary amines allows for the introduction of solubilizing tails or heteroocycles.[1][2]
The Aniline Vector (Nucleophilic Attack)[1][2]
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Acylation/Sulfonylation: Standard reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.[1][2]
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Heterocyclization: Condensation with nitriles, formamide, or urea leads to fused bicyclic systems (e.g., Quinazolines).[1][2]
Divergent Synthesis Map[1][2]
Caption: Divergent synthetic utility of 2-bromo-4,5-diethoxyaniline in generating diverse pharmacophores.[1]
Applications in Drug Discovery[1][2]
Lipophilicity Tuning (Ethoxy vs. Methoxy)
While the dimethoxy analog (6,7-dimethoxy) is ubiquitous (e.g., in Gefitinib, Erlotinib), the diethoxy substitution pattern offers a critical medicinal chemistry lever:[1][2]
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LogP Modulation: The additional methylene groups increase lipophilicity, potentially improving blood-brain barrier (BBB) penetration for CNS targets.[1][2]
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Metabolic Stability: The ethyl group can alter the rate of O-dealkylation by cytochrome P450 enzymes compared to methyl groups, extending half-life.[1][2]
Case Study: Quinazoline Synthesis
In the synthesis of EGFR inhibitors, 2-bromo-4,5-diethoxyaniline can be converted to 6,7-diethoxyquinazolin-4(3H)-one via palladium-catalyzed carbonylation or direct condensation with formamide, bypassing the longer anthranilic acid route.[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]
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Specific Target Organ Toxicity: May cause respiratory irritation.[1][2][4]
Handling Protocols:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The compound is sensitive to oxidation (turning dark brown).[1][2]
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.[1][2]
-
Spill Response: Absorb with inert material (vermiculite); do not flush into surface water due to potential aquatic toxicity of halogenated aromatics.[1][2]
References
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ChemicalBook. (2025).[1][2] 2-Bromo-4,5-diethoxyaniline (CAS 1094359-78-0) Properties and Suppliers. Retrieved from [1]
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Biosynth. (2024).[1][2][5] 2-Bromo-4,5-dimethoxyaniline (Analogous Chemistry). Retrieved from [1]
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National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2-Bromo-4-methoxyaniline (Structural Proxy). Retrieved from [1]
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Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Halogenated Anilines. Retrieved from [1]
